molecular formula C12H14N4 B1482128 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098141-55-8

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1482128
M. Wt: 214.27 g/mol
InChI Key: HPJQTDQTIVTQCK-UHFFFAOYSA-N
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Description

“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” (CPMImC) is an organic compound that has gained interest in scientific research due to its potential applications in various fields. It is a potential non-classical isostere of indole .


Synthesis Analysis

The synthesis of CPMImC involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of CPMImC is derived from the 1H-imidazo[1,2-b]pyrazole skeleton . The exact structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

The chemical reactions involving CPMImC include its synthesis through the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold . More detailed reaction mechanisms or analyses would require specific experimental data.


Physical And Chemical Properties Analysis

The molecular weight of CPMImC is 214.27 g/mol. More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

Synthesis of Derivatives

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and its derivatives have been a subject of interest due to their complex chemical structure and potential applications. A novel synthesis method for 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles involves cyclocondensation of certain intermediates, indicating the compound's role in facilitating the development of new chemical entities (Khalafy, Marjani, & Salami, 2014).

Antioxidant and Antimicrobial Activities

Compounds structurally related to 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have demonstrated antioxidant and antimicrobial properties. Studies on new derivatives showed significant activity against various bacterial strains and provided insights into their structural-activity relationships, indicating the compound's potential in developing new pharmaceutical agents (Bassyouni et al., 2012).

Biological and Pharmaceutical Research Applications

Antimicrobial and Antiproliferative Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. The results indicated potent activities against specific bacterial strains and cancer cell lines, suggesting the compound's relevance in developing new therapeutic agents (Hafez, 2017).

Catalytic Applications

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile-related compounds have been utilized as catalysts in various chemical reactions, highlighting their versatility and importance in synthetic chemistry (Khazaei et al., 2021).

Future Directions

The future directions for research on CPMImC could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential applications in various fields. The development of new synthetic methods could also be a promising direction .

properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQTDQTIVTQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C#N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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